molecular formula C8H9BrO B3282440 3-Bromo-5-ethylphenol CAS No. 749930-37-8

3-Bromo-5-ethylphenol

Cat. No.: B3282440
CAS No.: 749930-37-8
M. Wt: 201.06 g/mol
InChI Key: LZOZATROHSPPHP-UHFFFAOYSA-N
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Description

3-Bromo-5-ethylphenol is an organic compound with the molecular formula C8H9BrO It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the third position and an ethyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-5-ethylphenol can be synthesized through the bromination of 5-ethylphenol. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-ethylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phenolic group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed:

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of dehalogenated phenols or reduced phenolic compounds.

Scientific Research Applications

3-Bromo-5-ethylphenol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bromine atom may also play a role in enhancing the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

  • 2-Bromo-5-ethylphenol
  • 4-Bromo-5-ethylphenol
  • 3-Bromo-4-ethylphenol

Comparison: 3-Bromo-5-ethylphenol is unique due to the specific positioning of the bromine and ethyl groups on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different physical properties, such as melting point and solubility, as well as distinct reactivity patterns in chemical reactions.

Properties

IUPAC Name

3-bromo-5-ethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-2-6-3-7(9)5-8(10)4-6/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOZATROHSPPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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